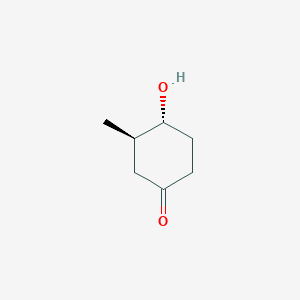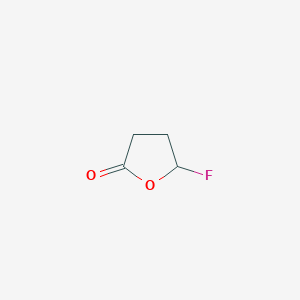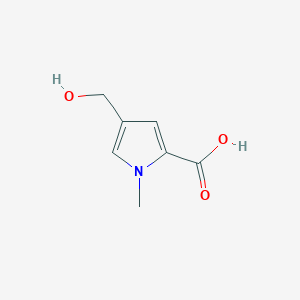
4-Acetyl-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an acetyl group at the fourth position and a nitro group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-acetylbenzoic acid. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the oxidation of 4-acetyl-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromic acid.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Major Products Formed
Reduction: 4-Acetyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Acetyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitro and acetyl groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves derivatives of this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-acetyl-2-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group. In substitution reactions, the acetyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the acetyl group.
2-Nitrobenzoic acid: Similar structure but lacks the acetyl group and has the nitro group at a different position.
4-Acetylbenzoic acid: Similar structure but lacks the nitro group.
Uniqueness
4-Acetyl-2-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H7NO5 |
|---|---|
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
4-acetyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4H,1H3,(H,12,13) |
Clave InChI |
VIKPVZAYPSZGGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)

![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)


![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)



